molecular formula C14H10FNO4 B4924085 5-(2-FLUOROBENZAMIDO)-2-HYDROXYBENZOIC ACID

5-(2-FLUOROBENZAMIDO)-2-HYDROXYBENZOIC ACID

Cat. No.: B4924085
M. Wt: 275.23 g/mol
InChI Key: NOPKZRLWYXDHLU-UHFFFAOYSA-N
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Description

5-(2-Fluorobenzamido)-2-hydroxybenzoic acid is an organic compound that features both amide and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorobenzamido)-2-hydroxybenzoic acid typically involves the acylation of 2-hydroxybenzoic acid (salicylic acid) with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    Temperature: Room temperature to 40°C

    Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorobenzamido)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution at elevated temperatures.

    Reduction: LiAlH₄ in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 5-(2-Fluorobenzamido)-2-carboxybenzoic acid

    Reduction: 5-(2-Fluorobenzylamino)-2-hydroxybenzoic acid

    Substitution: 5-(2-Aminobenzamido)-2-hydroxybenzoic acid (if fluorine is replaced by an amine)

Scientific Research Applications

5-(2-Fluorobenzamido)-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-fluorobenzamido)-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the catalytic site. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorobenzamido)-2-hydroxybenzoic acid
  • 5-(2-Bromobenzamido)-2-hydroxybenzoic acid
  • 5-(2-Iodobenzamido)-2-hydroxybenzoic acid

Uniqueness

5-(2-Fluorobenzamido)-2-hydroxybenzoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for drug design and other applications.

Properties

IUPAC Name

5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c15-11-4-2-1-3-9(11)13(18)16-8-5-6-12(17)10(7-8)14(19)20/h1-7,17H,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPKZRLWYXDHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)O)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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